1-(cyanomethyl)-N-methylpiperidine-4-carboxamide
Description
1-(Cyanomethyl)-N-methylpiperidine-4-carboxamide is a piperidine-derived carboxamide featuring a cyanomethyl substituent and an N-methylcarboxamide group.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-11-9(13)8-2-5-12(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3,(H,11,13) |
InChI Key |
YHSKVCBQNIOSQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of N-methylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the use of cyanoacetamide derivatives. The cyanoacetamide is reacted with N-methylpiperidine under basic conditions to form the desired product. This reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalytic amount of piperidine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyanomethyl group can participate in nucleophilic addition reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Structural Analogues in Cyclohexane and Cyclopentane Carboxamide Series
Compounds with similar backbones but differing in ring size, substituents, or functional groups are synthesized via Strecker-type or copper-catalyzed multicomponent reactions (Table 1) .
Table 1: Comparative Data for Cyanomethyl-Substituted Carboxamides
Key Observations :
- Effect of Cyanomethyl Group: The presence of a cyanomethyl substituent reduces melting points compared to non-cyanomethyl analogs (e.g., 3d vs. 2d: 135°C vs. 148°C). This suggests increased molecular flexibility or reduced crystallinity due to the bulky cyanomethyl group .
- Substituent Influence : Electron-donating groups (e.g., 4-methoxyphenyl in 3f) slightly increase melting points compared to 4-methylphenyl (3e: 103°C vs. 83°C), likely due to enhanced intermolecular interactions .
Piperidine-Based Carboxamide Derivatives
Piperidine carboxamides with varying substituents highlight the role of functional groups in modulating properties (Table 2):
Table 2: Piperidine Carboxamide Derivatives
Key Observations :
- Synthetic Flexibility : Piperidine carboxamides are synthesized via diverse routes, including hydrazine-mediated reactions () and copper-catalyzed couplings () .
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